

(2R)-2-methyltetradecanoyl-CoA in cellular metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-2-methyltetradecanoyl-CoA

Cat. No.: B15549883

[Get Quote](#)

An In-depth Technical Guide on **(2R)-2-methyltetradecanoyl-CoA** in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a 2-methyl-branched-chain acyl-CoA thioester that plays a role in cellular lipid metabolism. Unlike straight-chain fatty acids, the presence of a methyl group at the α -carbon (C-2) position necessitates a specific metabolic pathway for its degradation. This technical guide provides a comprehensive overview of the cellular metabolism of **(2R)-2-methyltetradecanoyl-CoA**, including its biosynthesis, degradation via peroxisomal β -oxidation, and its potential role in cellular signaling. The guide also details experimental protocols for the analysis of this molecule and discusses its relevance in the context of metabolic diseases and drug development.

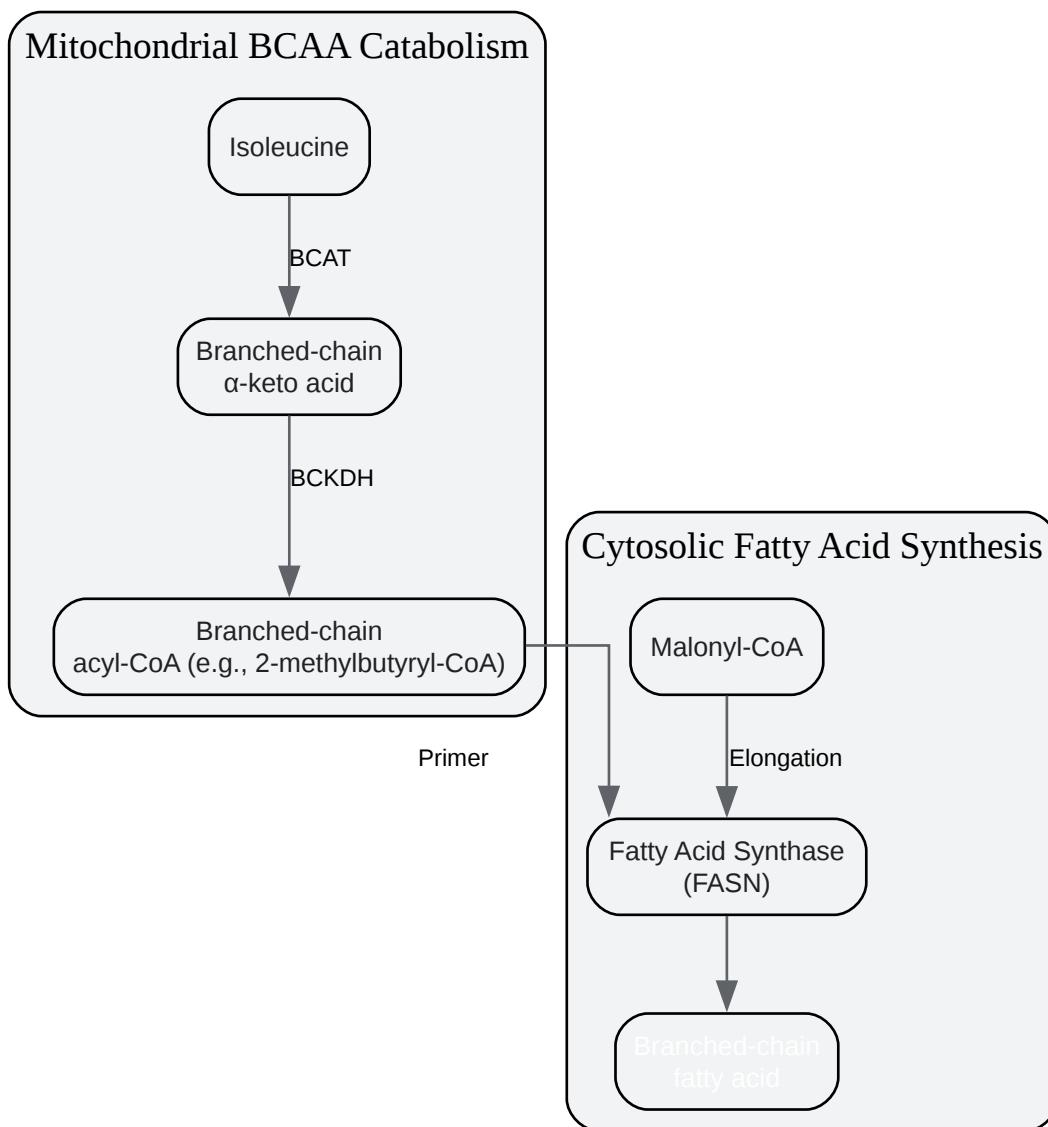
Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in various organisms and are increasingly recognized for their roles in human health and disease.^{[1][2]} Monomethyl BCFAs, such as 2-methyltetradecanoic acid, are found in various tissues and fluids and are derived from both diet and endogenous synthesis.^[3] The activation of these fatty acids to their coenzyme A (CoA) esters is a prerequisite for their metabolism. This guide focuses specifically on the (2R)-enantiomer of 2-methyltetradecanoyl-CoA and its journey through cellular metabolic pathways.

Biosynthesis of 2-Methyl-branched-chain Fatty Acids

The biosynthesis of 2-methyl-branched-chain fatty acids in mammals is linked to the catabolism of branched-chain amino acids (BCAAs).^{[4][5]} Specifically, intermediates from the degradation of isoleucine can serve as primers for the fatty acid synthase (FAS) system to generate odd-numbered anteiso-BCFAs. The synthesis of even-numbered 2-methyl BCFAs is less common in mammals but can occur through the incorporation of a propionyl-CoA starter unit, derived from the metabolism of several amino acids or odd-chain fatty acids, followed by elongation with malonyl-CoA and a final methylation step, although this pathway is not as well-characterized as in bacteria.

The initial substrates for BCFAs are branched-chain α -keto acids derived from BCAAs. These are decarboxylated to form branched-chain acyl-CoA primers, which are then elongated by the fatty acid synthase complex.^[6]



[Click to download full resolution via product page](#)

Biosynthesis of Branched-Chain Fatty Acids.

Peroxisomal β -Oxidation of (2R)-2-methyltetradecanoyl-CoA

The degradation of 2-methyl-branched-chain fatty acids occurs primarily in the peroxisomes via a modified β -oxidation pathway.^{[7][8]} The methyl group at the C-2 position prevents the direct action of the mitochondrial β -oxidation machinery.

Activation and Transport

2-methyltetradecanoic acid is first activated to its CoA ester, **(2R)-2-methyltetradecanoyl-CoA**, by an acyl-CoA synthetase. This activation is crucial for its subsequent metabolism. Studies in human liver have shown that the activation of the (2R)-isomer is about three times faster than that of the (2S)-isomer.^[9] The resulting acyl-CoA is then transported into the peroxisome.

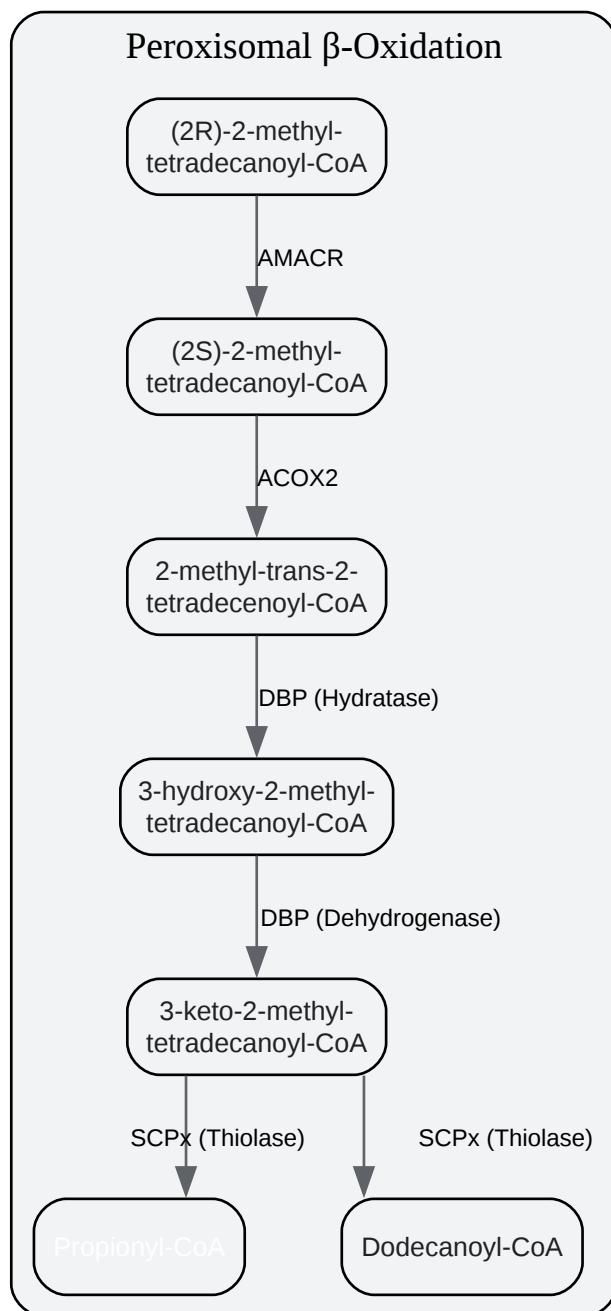
Stereospecificity and Enzymatic Steps

The peroxisomal β -oxidation of 2-methylacyl-CoAs is stereospecific.^[9] The first enzyme in the pathway, branched-chain acyl-CoA oxidase (ACOX2 in humans), is specific for the (2S)-enantiomer.^[4] Therefore, **(2R)-2-methyltetradecanoyl-CoA** must first be converted to its (2S)-epimer by the enzyme α -methylacyl-CoA racemase (AMACR).

The subsequent steps of β -oxidation proceed with the (2S)-enantiomer:

- Dehydrogenation: (2S)-2-methyltetradecanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to 2-methyl-trans-2-tetradecenoyl-CoA.
- Hydration and Dehydrogenation: The next two steps are catalyzed by a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
- Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-2-methyltetradecanoyl-CoA by sterol carrier protein x (SCPx), which has 2-methyl-3-oxoacyl-CoA thiolase activity. This releases a molecule of propionyl-CoA and a chain-shortened acyl-CoA (dodecanoyl-CoA).^[10]

The resulting dodecanoyl-CoA can then be further metabolized in either the peroxisomes or mitochondria.



[Click to download full resolution via product page](#)

Peroxisomal β -oxidation of **(2R)-2-methyltetradecanoyl-CoA**.

Quantitative Data

Specific quantitative data for **(2R)-2-methyltetradecanoyl-CoA** are scarce in the literature. The table below summarizes available data for related branched-chain fatty acids.

Analyte	Matrix	Concentration Range	Species	Reference
Branched-chain fatty acids (total)	Human Plasma	Micromolar (μ M)	Human	[3]
2-methylbutyrate	Human Plasma	Not specified	Human	[11]
Pristanic Acid	Human Plasma	Varies with diet and metabolic status	Human	[12]
Phytanic Acid	Human Plasma	Varies with diet and metabolic status	Human	[12]

Experimental Protocols

Quantification of (2R)-2-methyltetradecanoyl-CoA by LC-MS/MS

This protocol is adapted from general methods for acyl-CoA quantification.

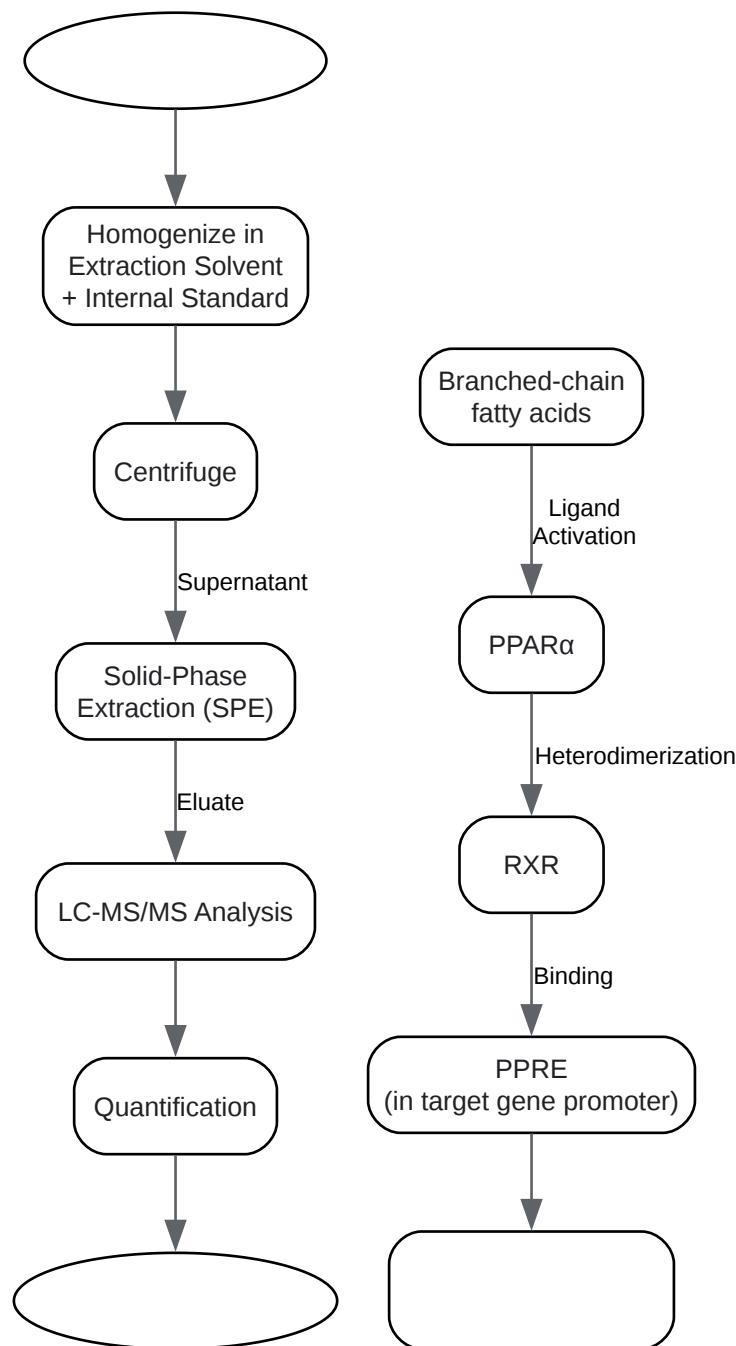
Objective: To quantify the levels of **(2R)-2-methyltetradecanoyl-CoA** in biological samples.

Materials:

- Biological sample (cells or tissue)
- Internal standard (e.g., ^{13}C -labeled or odd-chain 2-methylacyl-CoA)
- Acetonitrile, Methanol, Water (LC-MS grade)
- Formic acid
- Solid-phase extraction (SPE) columns (e.g., C18)
- LC-MS/MS system

Procedure:

- Sample Homogenization: Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard.
- Protein Precipitation: Centrifuge the homogenate to pellet proteins.
- Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE column. Wash the column and elute the acyl-CoAs.
- LC-MS/MS Analysis:
 - Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
 - Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **(2R)-2-methyltetradecanoyl-CoA** and the internal standard.
- Quantification: Calculate the concentration of **(2R)-2-methyltetradecanoyl-CoA** based on the peak area ratio to the internal standard and a standard curve.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. E2G [v2f.stanford.edu]
- 4. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids [frontiersin.org]
- 10. Short chain fatty acids in plasma and brain: quantitative determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-2-methyltetradecanoyl-CoA in cellular metabolism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15549883#2r-2-methyltetradecanoyl-coa-in-cellular-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com